7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide
Description
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-14-7-1-4-12(10-14)11-21-22-19(26)16-18(25)15-8-2-5-13-6-3-9-23(17(13)15)20(16)27/h1-2,4-5,7-8,10-11,24-25H,3,6,9H2,(H,22,26)/b21-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLALHZWGNMTQDU-SRZZPIQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a member of the pyridoquinoline family, notable for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H17N3O4
- Molecular Weight : 365.37 g/mol
- IUPAC Name : this compound
The compound features a pyridoquinoline backbone with hydroxyl and hydrazide functional groups that contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains:
- Activity Against Bacteria : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated using various models:
- Inhibition of Cytokine Production : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective effects:
- Mechanism : It is believed to mitigate oxidative stress in neuronal cells by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Antibacterial Activity Against Multidrug-resistant Strains
Research revealed that the compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus. This finding suggests its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent, particularly in the realm of opioid receptor modulation. Research indicates that analogues of this compound demonstrate significant potency at the kappa (κ) opioid receptor, which is crucial for pain management and addiction therapies.
Case Study: Opioid Receptor Antagonism
In one study, derivatives of 7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo were evaluated for their binding affinity at various opioid receptors. Notably, one analogue showed a value of 0.18 nM at the κ receptor, indicating high potency and selectivity compared to mu (μ) and delta (δ) receptors . This suggests potential use in developing new analgesics with reduced side effects associated with traditional opioids.
Antioxidant Activity
Another area of research focuses on the antioxidant properties of this compound. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
Experimental Findings
Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity in vitro. This opens avenues for further exploration in formulations aimed at combating oxidative stress in various pathological conditions.
Antimicrobial Properties
Research has also indicated that derivatives of this compound possess antimicrobial properties. The structural features allow for interaction with microbial cell membranes or metabolic pathways, leading to inhibition of growth.
Evidence from Laboratory Tests
Laboratory tests have shown that certain derivatives exhibit bactericidal effects against common pathogens. This suggests potential applications in developing new antimicrobial agents.
Cancer Research
The compound's unique structure has prompted investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Insights from Recent Studies
Recent studies have indicated that certain analogues can inhibit tumor growth in animal models, suggesting a mechanism involving cell cycle arrest and apoptosis induction . Further research is necessary to elucidate these mechanisms fully.
Comparative Data Table
Comparison with Similar Compounds
Table 1: Impact of Heterocycle on Diuretic Activity
| Heterocycle Type | Diuretic Activity (vs. Hydrochlorothiazide) | Key Reference |
|---|---|---|
| Pyrido[3,2,1-ij]quinoline | 1.2–1.5× higher | |
| Pyrrolo[3,2,1-ij]quinoline | 0.8–1.0× |
Functional Group: Carboxamide vs. Carbhydrazide
The target compound’s carbohydrazide group (-CONHNH₂) contrasts with the carboxamide (-CONHR) group in analogs like N-aryl-7-hydroxy-5-oxo-pyrido[3,2,1-ij]quinoline-6-carboxamides. While carboxamides are synthesized via amidation of ethyl esters with anilines (yields: 75–90%) , carbohydrazides typically form through condensation reactions with aldehydes . The hydrazide moiety may enhance hydrogen-bonding capacity or alter metabolic stability, though direct pharmacological data for the target compound remain unreported.
Substituent Effects: Aryl Group Modifications
The 3-hydroxyphenyl substituent in the target compound differs from the 4-methoxy or alkyl-substituted aryl groups in analogs. Studies on carboxamides highlight the importance of a 4-methoxy group in enhancing diuretic activity, likely due to improved hydrophobic interactions or metabolic stability . The 3-hydroxyphenyl group may increase solubility but could introduce susceptibility to oxidative degradation.
Table 3: Substituent Impact on Bioactivity
Pharmacological and Structural Insights
Diuretic Potential: Pyrido heterocycles enhance renal urinary output by ~20–50% over hydrochlorothiazide in rats .
Structure-Activity Relationship (SAR) : The annelated pyrido ring and terminal aryl groups are critical for binding to aldosterone synthase or renal ion transporters.
Metabolic Considerations : Hydrazide groups may confer different pharmacokinetic profiles, such as prolonged half-life or altered clearance rates, compared to carboxamides.
Preparation Methods
Synthesis of Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate
- Prepared by established literature methods involving cyclization and esterification steps.
- The ethyl ester serves as a versatile precursor for further functionalization.
Conversion to 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide
- The ester is reacted with hydrazine hydrate under reflux conditions.
- This nucleophilic substitution replaces the ester moiety with a carbohydrazide group.
- Reaction conditions: typically ethanol as solvent, reflux for several hours.
- The product is isolated by filtration and recrystallization.
Formation of the Hydrazone: 7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo derivative
- The carbohydrazide is condensed with 3-hydroxybenzaldehyde.
- Reaction conditions involve stirring in ethanol or methanol at room temperature or slight heating.
- The condensation proceeds via nucleophilic attack of the hydrazide NH2 group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.
- The reaction time varies from 2 to 24 hours depending on conditions.
- The product precipitates out or is obtained by solvent evaporation and recrystallization.
Experimental Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization and esterification | Literature method (e.g., Ukraniets et al.) | 80-90 | Produces ethyl ester intermediate |
| 2 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux 4-6 h | 85-95 | High purity carbohydrazide obtained |
| 3 | Hydrazone formation | 3-hydroxybenzaldehyde, ethanol, RT to 60°C, 2-24 h | 75-90 | E-isomer predominates |
Characterization and Confirmation of Structure
-
- ^1H NMR shows characteristic singlets for 7-OH (~δ 16.5 ppm) and NH (~δ 12.6 ppm) protons.
- Aromatic protons and hydrazone proton signals confirm substitution pattern.
- ^13C NMR confirms carbonyl carbons and aromatic carbons consistent with the structure.
-
- Molecular ion peak consistent with the expected molecular weight (~320 m/z).
- Fragmentation patterns support the hydrazone formation.
-
- Carbon, hydrogen, and nitrogen content matches calculated values within experimental error.
-
- Sharp melting point range consistent with pure crystalline material (typically 178-180 °C for related compounds).
Research Findings on Preparation
- The condensation step is sensitive to solvent and temperature; polar protic solvents like ethanol favor hydrazone formation.
- Reaction times and temperatures must be optimized to avoid side reactions such as polymerization or hydrolysis.
- The E-configuration of the hydrazone is thermodynamically favored and confirmed by NMR coupling constants and chemical shifts.
- Recrystallization from mixed solvents (e.g., DMF and ethanol) improves purity and yield.
Summary Table of Key Spectral Data for the Hydrazone
| Spectral Technique | Key Observations | Interpretation |
|---|---|---|
| ^1H NMR | δ 16.5 (s, 1H, 7-OH), δ 12.6 (s, 1H, NH), aromatic multiplets | Confirms hydroxyl and amide protons, aromatic environment |
| ^13C NMR | δ 173.7 (C=O of COOH), δ 167.4 (CONH), aromatic carbons | Carbonyl and aromatic carbons consistent with structure |
| EI-MS | m/z 320 (M+), fragments at 227, 93 | Molecular ion and characteristic fragments |
| Elemental Analysis | C: 71.35%, H: 4.94%, N: 8.67% (found) | Matches calculated values for C19H16N2O3 |
Q & A
Q. What are the established synthetic routes for 7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the pyrido-quinoline core through cyclization of substituted anilines with carbonyl derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Step 2 : Introduction of the hydrazide moiety via reaction with hydrazine hydrate, followed by Schiff base formation with 3-hydroxybenzaldehyde under reflux in ethanol .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) is used to isolate the final product, with yields typically ranging from 65–85% .
Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrazone geometry (E-configuration). Discrepancies in peak splitting may arise due to tautomerism, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : To resolve spatial conformation, hydrogen bonding, and dihedral angles (e.g., deviations of 0.2–0.3 Å from mean planes in fused rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Bayesian optimization or heuristic algorithms (e.g., Design of Experiments, DoE) are effective for parameter screening. Variables include:
- Temperature : Elevated temps (80–130°C) for cyclization steps, monitored via DSC .
- Catalysts : Lewis acids (e.g., ZnCl₂) for Schiff base formation, with yields improving by 15–20% compared to uncatalyzed reactions .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) for intermediates, transitioning to ethanol for final steps to minimize side products .
Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Discrepancies may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Mitigation strategies include:
Q. What computational methods are suitable for predicting the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) against targets like Glucosamine-6-Phosphate Synthase can predict binding affinities. Key steps:
Q. How does the crystal structure inform stability and reactivity?
X-ray analysis reveals:
- Hydrogen Bonding : Intra- and intermolecular H-bonds (e.g., O–H···N, C–H···O) stabilize the lattice, reducing hygroscopicity .
- Conformational Flexibility : Puckered pyrido-quinoline rings (flattened boat conformation) influence solubility and reactivity .
Q. What experimental designs are recommended for assessing antimicrobial activity?
Use standardized assays:
- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : To evaluate bactericidal kinetics .
Q. How can stability under physiological conditions be evaluated?
- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (>200°C typical for fused heterocycles).
- HPLC Monitoring : Track decomposition in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24–72 hours .
Q. What strategies control regioselectivity during functionalization of the pyrido-quinoline core?
- Directing Groups : Electron-withdrawing substituents (e.g., nitro) at C-8 direct electrophilic substitution to C-6 .
- Protection/Deprotection : Use Boc groups for selective hydrazide formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
